

Synthesis and structural characterization of Candesartan cilexetil

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Compound of Interest

Compound Name: Candesartan(2-)

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An In-depth Technical Guide on the Synthesis and Structural Characterization of Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Candesartan cilexetil (IUPAC Name: (±)-1-[[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate), a potent and selective angiotensin II receptor antagonist.[1] The document details a common synthetic pathway, experimental protocols for key analytical techniques, and a summary of quantitative characterization data.

Chemical Synthesis

The synthesis of Candesartan cilexetil is a multi-step process that often involves the construction of the benzimidazole and tetrazole ring systems, followed by the attachment of the cilexetil ester prodrug moiety. A widely employed strategy involves the use of a trityl protecting group for the tetrazole ring, which is removed in the final steps.[1][2]

Synthetic Pathway Overview

A common convergent synthesis route begins with the alkylation of a benzimidazole intermediate with a biphenyl-methyl bromide derivative, followed by the formation of the tetrazole ring, and finally, esterification and deprotection.[2][3] An alternative approach involves

the initial formation of trityl-protected candesartan, which is then esterified with the cilexetil moiety.^[1] The final deprotection step is critical and is often carried out under acidic conditions to yield the final product.^{[1][4]}

Caption: A representative synthetic pathway for Candesartan cilexetil.

Experimental Protocols

Protocol 1: Synthesis of Trityl Candesartan Cilexetil^[1]

- 2-ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid (Trityl Candesartan) is dissolved in dimethylformamide (DMF).
- Potassium carbonate is added to the solution, followed by the addition of cyclohexyl 1-iodoethyl carbonate.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- The mixture is then partitioned between ethyl acetate and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Trityl Candesartan Cilexetil.

Protocol 2: Deprotection to Yield Candesartan Cilexetil^{[1][4]}

- Crude Trityl Candesartan Cilexetil (10.0 kg) is dissolved in a mixture of dichloromethane (58.8 kg) and pre-chilled methanol (75 kg).^[4]
- The solution is cooled to approximately -14°C.^[4]
- A pre-chilled 7% solution of HCl in methanol (34.5 kg) is added while maintaining the temperature between -12°C and -13°C.^[4]
- The reaction is stirred for approximately 3 hours, with progress monitored by TLC.^[4]
- Upon completion, the reaction is quenched by adding 6% aqueous ammonia to adjust the pH to 5.5, followed by the addition of water (290 kg).^[4]

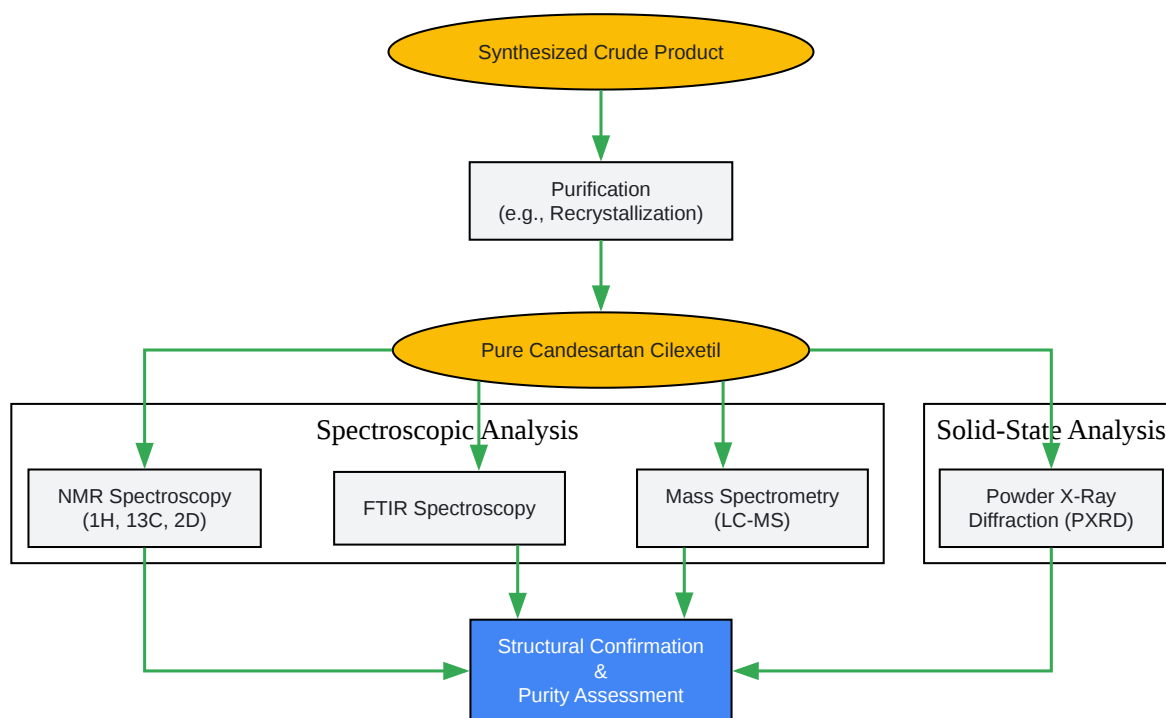
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum at 35°C.[4]
- Anhydrous ethyl ether (45 kg) is added to the resulting viscous product and stirred at 12°C for 20 minutes to induce precipitation.[4]
- The mixture is cooled to 0°C and allowed to stand for 3 hours.[4]
- The solid product is collected by filtration and dried to yield crude Candesartan cilexetil.[4]
Further purification can be achieved by recrystallization from solvents such as ethanol or a methanol/toluene mixture.[1][2]

Structural Characterization

The definitive structure of synthesized Candesartan cilexetil is confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular framework, functional groups, and solid-state properties of the compound.

Characterization Workflow

A typical workflow for the structural elucidation and confirmation of Candesartan cilexetil involves a series of analytical tests to verify its identity, purity, and crystalline form.



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Caption: General workflow for the structural characterization of Candesartan cilexetil.

Spectroscopic Data

Table 1: Fourier-Transform Infrared (FTIR) Spectroscopy Data The FTIR spectrum of Candesartan cilexetil reveals characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Assignment/Functional Group	Reference(s)
~2940	C-H Stretching (Aliphatic)	[5]
~1759, 1753	C=O Stretching (Carbonate)	[5][6]
~1723, 1715	C=O Stretching (Ester)	[5][6]
~1615	N-H Bending	[5]
~1464-1479	C-H Bending	[6]
~1350-1359	C-N Stretching (Aromatic)	[5][6]
~1279-1288	C-O Stretching (Ester/Carbonate)	[6]
~1071-1085	C-O Stretching (Ether)	[5][6]

Experimental Protocol: FTIR Spectroscopy

- A small amount of the Candesartan cilexetil sample is mixed with potassium bromide (KBr).
- The mixture is compressed into a thin pellet.
- The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. [7]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data NMR spectroscopy is crucial for elucidating the precise arrangement of atoms. While full spectral data is extensive, key representative shifts for the active moiety, Candesartan, provide insight. Two-dimensional techniques like HSQC can be used for complex spectra. [8]

Nucleus	Chemical Shift (δ , ppm) (Representative)	Assignment	Reference(s)
^1H	~7.4 - 7.8	Aromatic protons (biphenyl, benzimidazole)	[9][10]
^1H	~5.5	Methylene protons (-CH ₂ -) adjacent to biphenyl	[9]
^1H	~4.4	Quartet, Ethoxy group (-OCH ₂ CH ₃)	[9]
^1H	~1.1 - 1.8	Cyclohexyl protons	[9]
^1H	~1.4	Triplet, Ethoxy group (-OCH ₂ CH ₃)	[9]
^{13}C	~168	Carboxylate Carbonyl	[11]
^{13}C	~161	Benzimidazole C2	[11]
^{13}C	~153	Carbonate Carbonyl	[11]
^{13}C	~122 - 142	Aromatic Carbons	[11]
^{13}C	~67	Ethoxy Methylene Carbon (-OCH ₂ CH ₃)	[11]
^{13}C	~48	Benzyl Methylene Carbon (-CH ₂ -)	[11]

Experimental Protocol: NMR Spectroscopy[12]

- The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to an NMR tube.
- ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.[12]

Table 3: Mass Spectrometry (MS) Data LC-MS is used to confirm the molecular weight and fragmentation pattern of the molecule.

Technique	Ionization Mode	Observed m/z	Assignment	Reference(s)
LC-MS/MS	ESI-	440.9 → 263.0	Candesartan (Active Metabolite)	[13]
LC-MS/TOF	ESI+	611.2597	$[\text{M}+\text{H}]^+$	[14]
LC-MS/TOF	ESI+	583.2297	$[\text{M}+\text{H}]^+$ of des-cilexetil impurity	[9]
LC-MS/TOF	ESI+	639.2930	$[\text{M}+\text{H}]^+$ of N-ethyl impurity	[9]

Experimental Protocol: LC-MS/MS[13]

- The sample is dissolved in a suitable solvent mixture (e.g., acetonitrile/water).
- The solution is injected into an HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole).
- Chromatographic separation is performed on a C18 column.
- Mass analysis is conducted, often in multiple reaction monitoring (MRM) mode for quantitative studies, using an electrospray ionization (ESI) source.[13]

Crystallographic Data

Candesartan cilexetil can exist in different polymorphic forms, which have distinct solid-state properties.[15] Powder X-ray Diffraction (PXRD) is the primary tool for identifying these forms.

Table 4: Powder X-ray Diffraction (PXRD) Data for Crystalline Forms

Crystalline Form	Characteristic Diffraction Peaks (2θ , $\pm 0.2^\circ$)	Reference(s)
Form I	10.10, 17.44, 20.47	[16]
Form XIV	6.1, 7.3, 14.2, 17.5, 22.4	[6]
Form XXII	10.6, 12.1, 17.8, 19.4, 21.7	[6]
Form XXIII	6.0, 12.0, 18.0, 21.0, 22.4	[6]

Experimental Protocol: Powder X-ray Diffraction (PXRD)[16][17]

- The powdered sample is placed on a sample holder.
- The sample is irradiated with a monochromatic X-ray beam (commonly Cu K α radiation).
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range of 5° to 70° . [16][17]

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